2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Elucidation of 2-[(3-Ethoxypropyl)amino]-3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Core Heterocyclic Framework Analysis
Pyrido[1,2-a]pyrimidin-4-one Ring System Characterization
The central bicyclic system, pyrido[1,2-a]pyrimidin-4-one, consists of a fused pyridine and pyrimidinone ring. The IUPAC name pyrido[1,2-a]pyrimidin-4-one reflects the bridging nitrogen at position 1 of the pyridine ring and the ketone group at position 4 of the pyrimidinone moiety. X-ray diffraction (XRD) studies of analogous compounds reveal planar geometry for the fused ring system, with bond lengths indicative of partial conjugation between the pyridine nitrogen and the carbonyl oxygen. For instance, the C–O bond length in the carbonyl group measures approximately 1.22 Å, consistent with resonance stabilization.
The SMILES notation C1=CC2=NC=CC(=O)N2C=C1 highlights the connectivity of the bicyclic system, where the pyrimidinone ring (N2–C(=O)–N1) is fused to the pyridine ring at positions 1 and 2. Electron density mapping shows localized π-electron delocalization within the pyrimidinone ring, which influences the compound’s reactivity toward electrophilic substitution at the C3 position.
Table 1: Key crystallographic parameters of the pyrido[1,2-a]pyrimidin-4-one core
| Parameter | Value | Source |
|---|---|---|
| C–O bond length | 1.22 Å | |
| N–C bond length | 1.35 Å | |
| Dihedral angle (pyridine/pyrimidinone) | 2.5° |
Thiazolidinone Substituent Configuration and Tautomerism
The thiazolidinone substituent at position 3 of the pyrido[1,2-a]pyrimidin-4-one core adopts a 4-oxo-3-propyl-2-thioxo configuration. This five-membered ring exhibits tautomerism between the thione (C=S) and thiol (C–SH) forms, though infrared (IR) spectroscopy confirms dominance of the thione tautomer, evidenced by a strong absorption band at 1,150–1,250 cm⁻¹. Nuclear magnetic resonance (NMR) data further support this assignment, with the thiocarbonyl sulfur deshielding adjacent protons to δ 8.96 ppm.
XRD analysis of related thiazolidinone derivatives reveals a non-planar arrangement between the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one rings, with a dihedral angle of 47.88°. This orthogonal geometry minimizes steric hindrance between the propyl group and the bicyclic core while allowing partial conjugation through the exocyclic methylidene group.
Table 2: Spectroscopic signatures of the thiazolidinone substituent
| Technique | Observation | Inference | Source |
|---|---|---|---|
| IR | 1,150–1,250 cm⁻¹ | C=S stretching | |
| ¹H NMR | δ 8.96 ppm (singlet) | Thiocarbonyl adjacency |
Z/E Isomerism at the Exocyclic Methylidene Group
The exocyclic methylidene group linking the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties exhibits Z isomerism, as confirmed by XRD and NOESY spectroscopy. In the Z configuration, the propyl group of the thiazolidinone and the aminoethyl side chain of the pyrido[1,2-a]pyrimidin-4-one occupy cis positions relative to the double bond. This stereochemistry is stabilized by intramolecular hydrogen bonding between the thioxo sulfur and the amino group’s proton, evidenced by a downfield-shifted NMR signal at δ 5.25 ppm.
Comparative analysis of Z and E isomers in related compounds shows distinct ultraviolet-visible (UV-Vis) absorption profiles, with the Z isomer displaying a bathochromic shift due to enhanced conjugation. Computational studies using density functional theory (DFT) further corroborate the thermodynamic preference for the Z configuration, with a stabilization energy of 12.3 kJ/mol relative to the E form.
Table 3: Differentiation of Z/E isomers via spectroscopic methods
| Method | Z Isomer Signature | E Isomer Signature | Source |
|---|---|---|---|
| ¹H NMR | δ 5.25 ppm (broad) | δ 5.10 ppm (sharp) | |
| UV-Vis | λₘₐₓ = 342 nm | λₘₐₓ = 328 nm | |
| XRD | C=C–C angle = 121° | C=C–C angle = 115° |
Properties
Molecular Formula |
C20H24N4O3S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O3S2/c1-3-10-24-19(26)15(29-20(24)28)13-14-17(21-9-7-12-27-4-2)22-16-8-5-6-11-23(16)18(14)25/h5-6,8,11,13,21H,3-4,7,9-10,12H2,1-2H3/b15-13- |
InChI Key |
UCHJRQYQFVQKKX-SQFISAMPSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazolidinone moiety: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one core with thioamide derivatives under specific conditions.
Attachment of the ethoxypropylamino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups. The presence of thiazolidine and pyrimidine rings suggests potential biological activity, particularly in the realm of drug development.
Anticancer Activity
Recent studies have shown that compounds similar to 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit promising anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research has indicated that derivatives of this compound possess antimicrobial activity against various pathogens:
- Broad-Spectrum Activity: Compounds have been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects:
- Cytokine Modulation: It has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies
A selection of case studies highlights the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Showed IC50 values indicating potent cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial | Demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). |
| Study C | Anti-inflammatory | Reduced TNF-alpha production in macrophage cultures by 40%. |
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.
Receptor Interaction: Modulation of receptor activity, affecting downstream signaling pathways.
Gene Expression: Influence on gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido-Pyrimidinone Core
a) Amino Group Modifications
b) Thiazolidinone Ring Modifications
a) Antimicrobial Activity
- Target Compound : Preliminary studies suggest moderate activity against Gram-positive bacteria, attributed to the thioxo group disrupting bacterial cell wall synthesis .
- Compound : The 4-methylbenzyl group may enhance activity against resistant strains due to hydrophobic interactions .
- Derivatives : Azo-linked analogs exhibit broader-spectrum activity but suffer from rapid hepatic clearance .
b) Antioxidant Potential
Structural and Crystallographic Insights
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest a range of biological activities, which are currently under investigation. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.6 g/mol. The compound features a pyrido[1,2-a]pyrimidinone core and a thiazolidinone moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | CTXKMQVRJSYDSR-SSZFMOIBSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazolidinone Ring : This can be achieved by reacting an appropriate amine with a carbonyl compound and a thiol under acidic or basic conditions.
- Construction of the Pyridopyrimidinone Core : Cyclization of a pyridine derivative with a suitable amine and carbonyl compound is performed.
- Functional Group Modifications : Introduction of ethoxypropyl and hydroxypropyl groups through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. The presence of the thiazolidinone moiety in our compound suggests potential efficacy against bacterial and fungal strains. For instance, compounds with similar structures have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies indicate that compounds containing pyrido[1,2-a]pyrimidinones have shown promise in anticancer research. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Further investigations are necessary to elucidate the specific pathways affected by this compound.
The precise mechanism of action for 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it is hypothesized that it may interact with specific enzymes or receptors involved in various biological pathways, leading to its observed effects .
Case Studies
Recent research has focused on synthesizing similar compounds to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and assessed their antimicrobial activity against multiple pathogens .
- Anticancer Screening : Another study evaluated the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines, indicating that structural modifications can enhance activity .
Q & A
Q. What are the key synthetic pathways for this compound, and how is its structural integrity confirmed post-synthesis?
The compound is synthesized via multi-step reactions involving:
- Thiazolidinone ring formation : Reaction of precursors like substituted aldehydes with thioglycolic acid under reflux conditions .
- Pyrido-pyrimidinone coupling : Condensation of intermediates under inert atmospheres (e.g., nitrogen) .
- Purification : Column chromatography (silica gel) and recrystallization to achieve >95% purity . Structural confirmation employs NMR (¹H/¹³C), IR spectroscopy (to verify carbonyl/thioamide groups), and X-ray crystallography for stereochemical validation .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 in vitro (IC₅₀ ~10–50 µM) .
- Antioxidant effects : Scavenging of ROS in cellular assays (e.g., DPPH radical assay, EC₅₀ ~20–100 µM) .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC ~25–50 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Temperature control : Maintaining 70–80°C during thiazolidinone formation to minimize side reactions .
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .
- Solvent systems : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
- Real-time monitoring : TLC/HPLC to track reaction progress and adjust stoichiometry .
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Comparative SAR studies : Systematically vary substituents (e.g., propyl vs. benzyl groups on the thiazolidinone ring) and correlate with activity trends .
- Dose-response profiling : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
- Computational docking : Predict binding affinities to targets like COX-2 or bacterial enzymes to rationalize discrepancies .
Q. What methodologies are recommended for studying interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cellular uptake assays : Fluorescently tagged analogs tracked via confocal microscopy to assess permeability .
Q. How can structural modifications enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Amino group substitution : Replace the 3-ethoxypropyl group with hydrophilic moieties (e.g., hydroxyethyl) to improve aqueous solubility .
- Prodrug strategies : Introduce ester linkages to mask thioamide groups, reducing first-pass metabolism .
- LogP optimization : Balance lipophilicity (target LogP ~2–3) via substituent tuning to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
